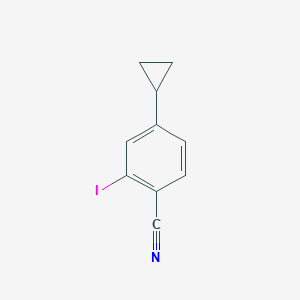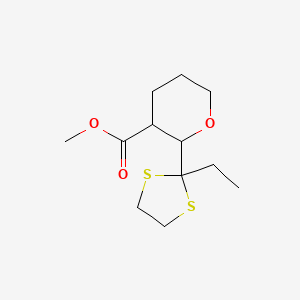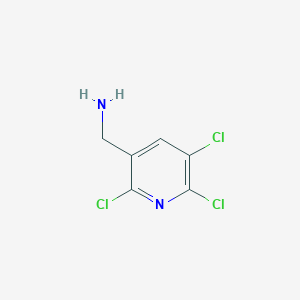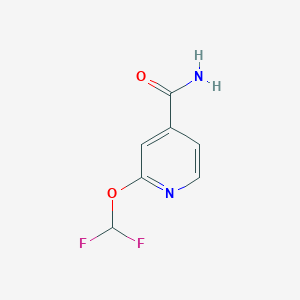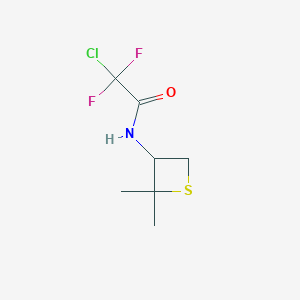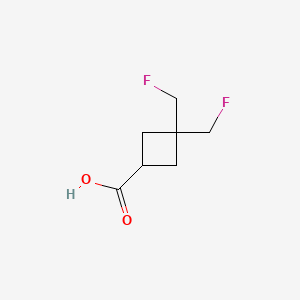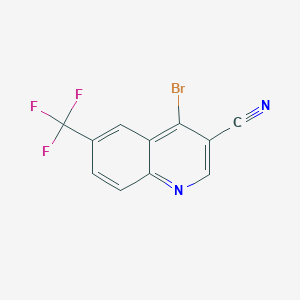![molecular formula C9H18N2O2 B13009025 4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide](/img/structure/B13009025.png)
4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. common methods include the use of NMR, HPLC, LC-MS, and UPLC techniques to ensure the purity and quality of the compound .
Análisis De Reacciones Químicas
4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reagent in chemical synthesis, as well as in the development of new pharmaceuticals and other biologically active compounds. Additionally, it is used in industrial applications for the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context. it is known to exert its effects through various biochemical and physiological mechanisms .
Comparación Con Compuestos Similares
4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide can be compared with other similar compounds, such as those with similar molecular structures and properties. Some of these similar compounds include other oxetane derivatives and amides. The uniqueness of this compound lies in its specific molecular structure and the particular applications it is used for .
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
4-[(3-methyloxetan-3-yl)methylamino]butanamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(6-13-7-9)5-11-4-2-3-8(10)12/h11H,2-7H2,1H3,(H2,10,12) |
Clave InChI |
MMCVPXJJDLIBCX-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)CNCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


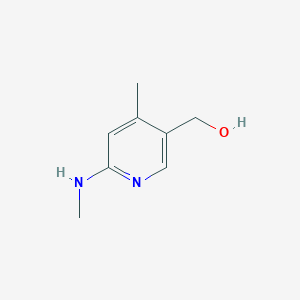

![Ethyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008956.png)
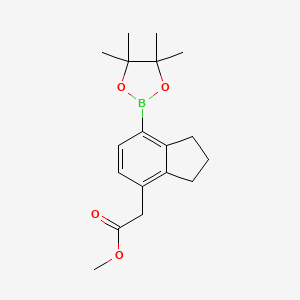
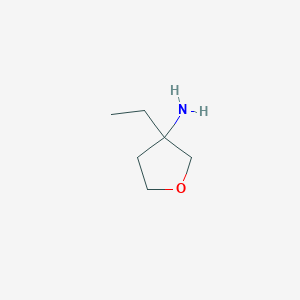
![N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13008968.png)
![2-{Spiro[3.3]heptan-2-ylidene}acetic acid](/img/structure/B13008970.png)
